REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10](O)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17].CC(C(O)=O)C1C=CC(CC2C(=O)CCC2)=CC=1.[OH-].[K+].[OH-].[Na+]>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4].O>[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4,5.6,7.8.9.10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
976 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
1728 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
catalyst
|
Smiles
|
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes more
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
A 4 liter distillation flask with top-mounted water separator
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
this initial charge
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
CUSTOM
|
Details
|
produced during the esterification
|
Type
|
CUSTOM
|
Details
|
(after about 3 hours)
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
was first cooled to below 60° C.
|
Type
|
CUSTOM
|
Details
|
was removed by distillation (temperature at the top of the column about 120° C.)
|
Type
|
CUSTOM
|
Details
|
transferred to a 4 liter reaction flask with dip tube
|
Type
|
TEMPERATURE
|
Details
|
Subsequently it was heated to 190° C. under reduced pressure (about 10 mbar)
|
Type
|
ADDITION
|
Details
|
was added dropwise at constant temperature through the dropping funnel
|
Type
|
CUSTOM
|
Details
|
did not climb above 120° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The ester was filtered off at room temperature on a suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
FILTRATION
|
Details
|
with filter paper
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |